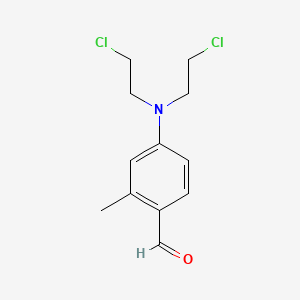

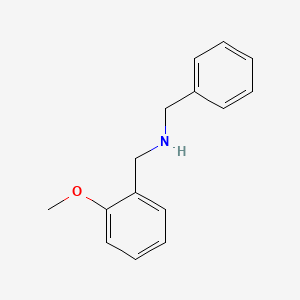

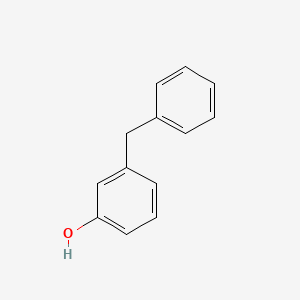

Benzyl-(2-methoxybenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

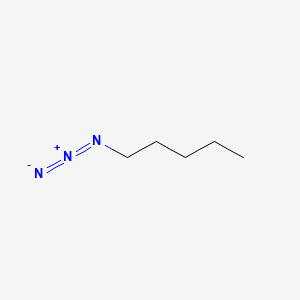

Benzyl-(2-methoxybenzyl)amine (BMBA) is an organic compound belonging to the family of amines. It is a colorless, crystalline solid with a melting point of 81.4°C. BMBA has been used in a variety of scientific research applications due to its unique properties. It is a versatile reagent with a wide range of reactivity, making it an ideal choice for many laboratory experiments.

Scientific Research Applications

Synthesis and Properties of Quaternary Ammonium Surfactants

Zhao et al. (2014) investigated the synthesis of novel quaternary ammonium surfactants containing methoxybenzyl substitutes. These surfactants demonstrated higher surface activity and efficient aggregation in aqueous solutions, suggesting potential applications in various industries where surfactants are essential (Zhao, Guo, Jia, & Liu, 2014).

Catalytic Debenzylation of Amines

Lardy and Schmidt (2021) reported a radical method for removing benzyl and p-methoxybenzyl groups from amines and alcohols, which could be significant in chemical synthesis processes, particularly in pharmaceutical and organic chemistry (Lardy & Schmidt, 2021).

Photooxidation Studies

Berlicka and König (2010) explored the photooxidation of benzylamines, including 4-methoxybenzylamine, using a porphycene photocatalyst. This research contributes to understanding the photochemical reactions of benzylamines, relevant in fields like materials science and photochemistry (Berlicka & König, 2010).

Photocatalytic Oxidation in Organic Synthesis

Higashimoto et al. (2009) studied the photocatalytic oxidation of benzyl alcohol and its derivatives, including methoxybenzyl alcohol, which could lead to advancements in the development of green chemistry solutions and organic synthesis methodologies (Higashimoto et al., 2009).

Synthesis of Antimicrobial Agents

Raju et al. (2010) synthesized novel pyrazol-5-amine benzamides, including those with methoxybenzyl substitutes, and evaluated their antimicrobial activities. This research could inform the development of new antibiotics or antimicrobial agents (Raju et al., 2010).

Analytical Toxicology Studies

Richter et al. (2019) conducted toxicokinetic studies on NBOMe derivatives, including 2-methoxybenzyl-substituted phenethylamines. This research is vital for understanding the metabolism and potential toxicological implications of such compounds in clinical and forensic settings (Richter et al., 2019).

Safety and Hazards

Future Directions

Benzyl-(2-methoxybenzyl)amine is primarily used in research and industrial applications. Its future directions could involve further exploration of its properties and potential applications in various fields.

Relevant Papers One relevant paper discusses a radical method for the removal of benzyl and p-methoxybenzyl groups from amines and alcohols using a selective hydrogen-atom abstraction under aerobic conditions . Another paper discusses the synthesis of secondary amines via amination of alcohols .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRPWRHFPWEBHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990154 |

Source

|

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-89-4 |

Source

|

| Record name | 69875-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)